甲磺酰叠氮化物

描述

Methanesulfonyl azide is a chemical compound of interest in various fields of chemistry due to its unique properties and applications.

Synthesis Analysis

The synthesis of methanesulfonic acid (MSA) from methane and sulfur trioxide is reported in a study by Díaz-Urrutia and Ott (2019), where they achieved a >99% selectivity and yield of MSA. The process involves a cationic chain reaction, indicating a direct conversion method for methane functionalization to methanesulfonic acid (Díaz-Urrutia & Ott, 2019).

Molecular Structure Analysis

Hargittai and Hargittai (1973) studied the molecular structure of methane sulfonyl chloride using electron diffraction, which can provide insights into similar sulfonyl compounds (Hargittai & Hargittai, 1973). The molecular structure of methanesulfonyl azide was characterized in both gas phase and solid state by Deng et al. (2016), showing a single conformation with the azido ligand synperiplanar to one of the S═O groups (Deng et al., 2016).

Chemical Reactions and Properties

Shingaki et al. (1972) investigated the insertion of methanesulfonylnitrene into C–H and O–H bonds, a key reaction pathway for methanesulfonyl azide (Shingaki et al., 1972). Furthermore, the reaction of methanesulfonyl fluoride with acetylcholinesterase was studied by Kitz and Wilson (1963), revealing insights into the reactivity of sulfonyl compounds (Kitz & Wilson, 1963).

Physical Properties Analysis

The physical properties of methanesulfonic acid were investigated by Kelly and Murrell (1999), providing insights into its stability and role in biogeochemical cycling (Kelly & Murrell, 1999). A molecular dynamics simulation study of methanesulfonic acid by Canales and Alemán (2014) detailed several thermodynamic, structural, and dynamical properties (Canales & Alemán, 2014).

Chemical Properties Analysis

The reactions of aliphatic methanesulfonates were reviewed by Spener (1973), covering various synthetic applications and mechanisms, which is relevant for understanding the chemical behavior of methanesulfonyl derivatives (Spener, 1973).

科学研究应用

化学键形成中的反应性:甲磺酰叠氮化物在形成化学键时表现出独特的反应性。在烃类和醇类中的光解过程中观察到它插入C–H和O–H键,表明它在有机合成中的潜力 (Shingaki et al., 1972)。

与芳香化合物的相互作用:甲磺酰叠氮化物在芳香溶剂中的热解产生甲磺酰胺和甲磺酰苯胺,表明它在修改芳香化合物中的作用 (Abramovitch et al., 1965)。

生化反应:与甲磺酰叠氮化物密切相关的甲磺酰氟与乙酰胆碱酯酶反应形成甲磺酰酶衍生物,表明它在生化中的重要性 (Kitz & Wilson, 1963)。

选择性亲核取代:甲磺酰叠氮化物衍生物经历选择性取代,导致形成各种产物,展示了它在复杂有机转化中的实用性 (Dick & Jones, 1966)。

微生物代谢:甲磺酰叠氮化物衍生物参与微生物代谢,特别是在硫的生物地球化学循环中 (Kelly & Murrell, 1999)。

寡肽的合成:甲磺酰叠氮化物用于寡肽的合成,展示了它在肽化学中的应用 (Liang Yue-jie, 2009)。

甲磺酰酶衍生物的形成:它与酶反应形成不活性衍生物,有助于研究酶机制 (Greenspan & Wilson, 1970)。

氧化反应:甲磺酰叠氮化物参与氧化反应,如对甲磺酸的氧化 (Flyunt et al., 2001)。

甲磺酰胺的N-芳基化:使用甲磺酰叠氮化物改进了这一过程,避免了致突变原料和副产物 (Rosen et al., 2011)。

安全和危害

未来方向

Methanesulfonyl azide shows unique reactivity in forming bonds. It has been observed to insert into C–H and O–H bonds during photolysis in hydrocarbons and alcohols, indicating its potential in organic synthesis . Furthermore, mesyl phosphoramidate oligonucleotides are able to form a complementary duplex with RNA, which is only slightly less stable than the equivalent DNA:RNA duplex. This raises the possibility of their application as potential antisense therapeutic agents .

属性

IUPAC Name |

N-diazomethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3N3O2S/c1-7(5,6)4-3-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQIGUWUNPQBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

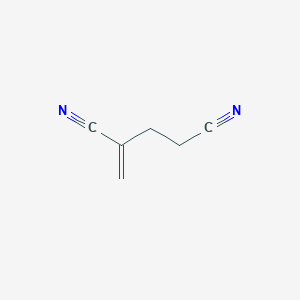

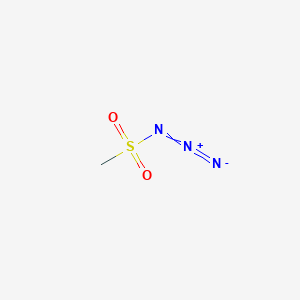

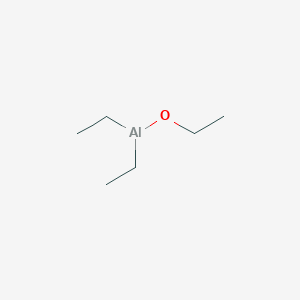

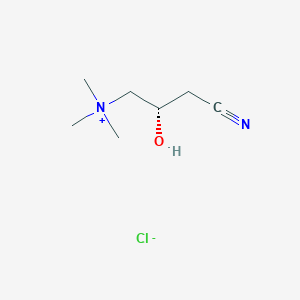

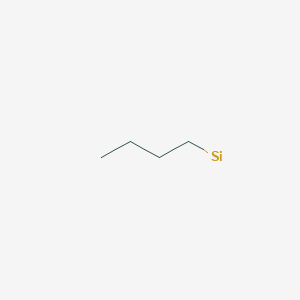

CS(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339446 | |

| Record name | Methanesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanesulfonyl azide | |

CAS RN |

1516-70-7 | |

| Record name | Methanesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)